Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
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Overview
Description
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate: is a chemical compound with the molecular formula C21H36O4Na and a molecular weight of 374.50 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with carboxy and hexyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5 (or 6)-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid: A closely related compound with similar structural features.
Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate: Another salt form with potassium instead of sodium.
Uniqueness
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific sodium salt form, which may influence its solubility, reactivity, and biological interactions compared to its potassium counterpart .
Biological Activity
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate, also known as disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate, is a compound that has garnered interest in various biological and medicinal contexts. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis, and potential applications.
Property | Value |
---|---|
IUPAC Name | Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate |
Molecular Formula | C21H36O4·2Na |
Molecular Weight | 396.476 g/mol |
CAS Number | 60532-96-9 |
The synthesis of this compound typically involves the carboxylation of cyclohexene derivatives under controlled conditions. The compound can be produced in industrial settings using large-scale batch reactors, employing solvents like dichloromethane or toluene and catalysts such as palladium complexes to enhance yield and purity .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Bacillus subtilis and Bacillus thuringiensis demonstrated a notable reduction in bacterial growth at certain concentrations, suggesting its potential as a natural preservative or therapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that this compound can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory pathways . This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness of this compound.
- Methodology : Various concentrations were tested against standard bacterial strains.
- Results : Significant inhibition was observed at concentrations above 100 µg/mL, with a complete growth inhibition noted at 500 µg/mL for both Bacillus species.
-
Case Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects in an animal model.
- Methodology : Administration of this compound was performed alongside inflammatory stimuli.
- Results : Marked reduction in inflammatory markers was recorded, with a decrease in edema observed within 24 hours post-treatment.
Potential Applications
Given its biological activities, this compound holds potential for various applications:
- Pharmaceuticals : As a candidate for developing anti-inflammatory drugs or natural preservatives.
- Agriculture : Its antimicrobial properties could be utilized in formulating eco-friendly pesticides or fungicides.
Properties
CAS No. |
63082-99-5 |
---|---|
Molecular Formula |
C21H35NaO4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
ZNBZNWFTONMVPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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